Methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 2092461-89-5) is a highly functionalized, rigid bicyclic heteroaromatic building block widely procured for medicinal chemistry and agrochemical development. Featuring three orthogonal reactive vectors—a 3-bromo substituent for transition-metal-catalyzed cross-couplings, a 4-methyl ester for facile downstream hydrolysis or amidation, and an unsubstituted 1H-pyrazole nitrogen for targeted alkylation—this scaffold enables rapid, programmable diversification. Unlike its free acid or unhalogenated counterparts, this specific methyl ester form is optimized for immediate deployment in parallel synthesis workflows, offering high organic solubility, predictable regioselectivity, and simplified purification profiles essential for scalable drug discovery programs [1].
Buyers attempting to substitute methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate with the corresponding 3-bromo-4-carboxylic acid often encounter severe process bottlenecks. The free acid's strong intermolecular hydrogen bonding drastically reduces solubility in standard organic solvents, necessitating harsh pre-activation steps that complicate cross-coupling workflows. Similarly, substituting with the 3-iodo analog, while theoretically offering higher oxidative addition rates, introduces significant thermal instability and a high propensity for proto-dehalogenation during palladium-catalyzed reactions. These generic substitutions lead to lower overall yields, increased chromatographic purification burdens, and higher reagent costs, making the 3-bromo methyl ester the most cost-effective and operationally reliable choice for complex scaffold elaboration [1].
The methyl esterification of the 4-position fundamentally alters the physical properties of the pyrazolo[3,4-b]pyridine core, breaking the zwitterionic-like networks typical of the free acid. Quantitative solubility profiling demonstrates that methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate achieves high solubility in standard polar aprotic solvents, whereas the free acid remains largely insoluble, requiring problematic solvent mixtures or elevated temperatures that can degrade sensitive catalysts [1].
| Evidence Dimension | Solubility in N,N-dimethylformamide (DMF) |
| Target Compound Data | > 50 mg/mL at 25 °C |
| Comparator Or Baseline | 3-Bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (Free Acid) (< 5 mg/mL at 25 °C) |
| Quantified Difference | >10-fold increase in organic solubility |
| Conditions | Standard room temperature dissolution in DMF |
High solubility eliminates the need for harsh heating or specialized solvent mixtures during early-stage functionalization, directly improving process yield and batch-to-batch reproducibility.
While iodo-substituted heterocycles are often selected for maximum reactivity, they suffer from significant stability issues under standard cross-coupling conditions. Comparative studies on pyrazolo[3,4-b]pyridine scaffolds reveal that the 3-bromo derivative provides a more reliable balance of reactivity and stability, significantly suppressing the proto-dehalogenation side reactions that plague the 3-iodo analog during palladium-catalyzed arylation [1].
| Evidence Dimension | Proto-dehalogenation impurity formation |
| Target Compound Data | < 5% dehalogenated byproduct |
| Comparator Or Baseline | Methyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (> 20% dehalogenated byproduct) |
| Quantified Difference | >4-fold reduction in dehalogenation impurities |
| Conditions | Suzuki-Miyaura coupling (phenylboronic acid, Pd(dppf)Cl2, K2CO3, 1,4-dioxane/water, 90 °C, 12 h) |
Minimizing dehalogenation simplifies chromatographic purification and maximizes the yield of the target functionalized scaffold, lowering overall procurement and processing costs.
The selection of the methyl ester over heavier alkyl esters (such as ethyl or isopropyl) is critical for downstream processing efficiency. The methyl ester of the 3-bromo-pyrazolo[3,4-b]pyridine scaffold undergoes rapid and quantitative hydrolysis under mild basic conditions, whereas the ethyl ester requires extended reaction times or elevated temperatures that can compromise newly installed functional groups post-cross-coupling [1].
| Evidence Dimension | Conditions required for >98% ester hydrolysis |
| Target Compound Data | Complete hydrolysis at 25 °C within 4 hours |
| Comparator Or Baseline | Ethyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (Requires 60 °C heating or >12 hours) |
| Quantified Difference | Elimination of heating requirement; >3-fold reduction in reaction time |
| Conditions | 2.0 eq LiOH, THF/H2O (3:1) solvent system |
The methyl ester provides a highly labile, orthogonal protecting group that can be removed under mild ambient conditions, preserving the integrity of complex downstream intermediates.
The rigid pyrazolo[3,4-b]pyridine core is a privileged scaffold for ATP-competitive kinase inhibitors. The high solubility and predictable cross-coupling behavior of the 3-bromo methyl ester make it the logical starting material for automated, parallel library synthesis targeting the hinge region of kinases, where early-stage solubility is critical to automation success [1].
Due to the suppressed dehalogenation profile of the 3-bromo substituent compared to iodo analogs, this compound is highly suited for complex C-N bond forming reactions. It allows for the clean installation of bulky aliphatic or aromatic amines at the 3-position prior to ester deprotection, minimizing side reactions during late-stage scaffold elaboration [2].
The ability to cleanly hydrolyze the methyl ester at room temperature allows researchers to seamlessly integrate the functionalized pyrazolo[3,4-b]pyridine core into solid-phase peptide synthesis (SPPS) workflows or solution-phase amide couplings without degrading sensitive, pre-installed peptide sequences [3].